molecular formula C16H13N3S B155522 3-Phenyl-5-benzyl-1,2,4-triazine-6(1H)-thione CAS No. 127525-49-9

3-Phenyl-5-benzyl-1,2,4-triazine-6(1H)-thione

Cat. No. B155522
M. Wt: 279.4 g/mol
InChI Key: IZDKIHGPPQUBBV-UHFFFAOYSA-N
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Description

3-Phenyl-5-benzyl-1,2,4-triazine-6(1H)-thione is a compound that has been extensively studied for its pharmacological properties. It is a member of the triazine family of compounds and has been found to possess a wide range of biological activities.

Scientific Research Applications

  • Chemical Modifications and Derivatives : The compound has been a subject of chemical modification studies. For instance, Collins, Hughes, and Johnson (2000) investigated the chemical modification of similar triazine compounds, leading to various derivatives with potential applications in diverse fields such as materials science and pharmaceuticals (Collins, Hughes, & Johnson, 2000).

  • Synthesis of Novel Derivatives : Research by Rybakova, Kim, and others (2020) focused on the synthesis of novel derivatives of triazine-thiones. These synthetic pathways could pave the way for the development of new materials or bioactive compounds (Rybakova et al., 2020).

  • Potential Biological Activities : Pitucha, Wujec, and Dobosz (2006) explored the synthesis of 1-aminomethyl derivatives of triazoline-thione, noting their potential biological activities such as anti-inflammatory, antituberculostatic, and antibacterial properties (Pitucha, Wujec, & Dobosz, 2006).

  • Reactivity and Interaction Studies : Rybakova and Kim (2021) conducted a study on the reactivity and interaction of 5-Phenyl-(5,6-Diphenyl-)-2,3-Dihydro-1,2,4-Triazine-3-Thions with other chemical agents, which is crucial for understanding the compound's behavior in various chemical environments (Rybakova & Kim, 2021).

  • Electrochemical Applications : Fotouhi, Nematollahi, and Heravi (2007) investigated the electrochemical oxidation of related compounds, which could have implications for electrochemical synthesis and analytical applications (Fotouhi, Nematollahi, & Heravi, 2007).

  • Analytical Chemistry Applications : Edrissi, Massoumi, and Lalezari (1972) examined the use of similar triazine-thiones as gravimetric reagents for the determination of specific metal ions, highlighting their potential in analytical chemistry (Edrissi, Massoumi, & Lalezari, 1972).

  • Pharmaceutical Research : Several studies have investigated the potential pharmaceutical applications of triazine derivatives. For example, Šermukšnytė and colleagues (2022) explored the effects of triazole derivatives on cancer cell migration and growth, suggesting potential applications in cancer research (Šermukšnytė et al., 2022).

properties

IUPAC Name

5-benzyl-3-phenyl-1H-1,2,4-triazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S/c20-16-14(11-12-7-3-1-4-8-12)17-15(18-19-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDKIHGPPQUBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NNC2=S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-5-benzyl-1,2,4-triazine-6(1H)-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-5-benzyl-1,2,4-triazine-6(1H)-thione
Reactant of Route 2
3-Phenyl-5-benzyl-1,2,4-triazine-6(1H)-thione
Reactant of Route 3
3-Phenyl-5-benzyl-1,2,4-triazine-6(1H)-thione
Reactant of Route 4
3-Phenyl-5-benzyl-1,2,4-triazine-6(1H)-thione
Reactant of Route 5
3-Phenyl-5-benzyl-1,2,4-triazine-6(1H)-thione
Reactant of Route 6
3-Phenyl-5-benzyl-1,2,4-triazine-6(1H)-thione

Citations

For This Compound
1
Citations
AK Mansour, MM Eid, NSAM Khalil - Nucleosides, Nucleotides and …, 2003 - Taylor & Francis
The 1-(2,3,4,6-tetra-O-acetyl- β -D-galactopyranosyl)-3-aryl-5-benzyl (or substituted benzyl)-1,2,4-triazin-6(1H)-/ones or thiones were prepared via galactosidation of 3-aryl-5-benzyl (or …
Number of citations: 20 www.tandfonline.com

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